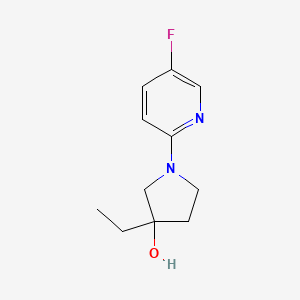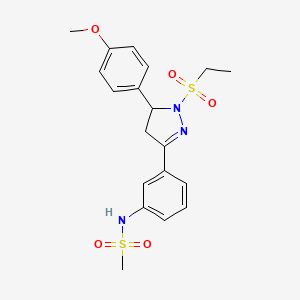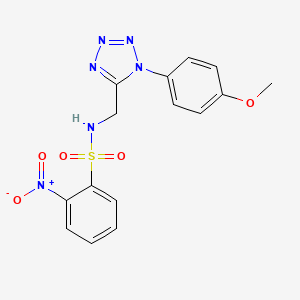![molecular formula C31H28ClN5O B2430510 1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone CAS No. 477239-22-8](/img/structure/B2430510.png)
1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C31H28ClN5O and its molecular weight is 522.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves a series of organic reactions, including nucleophilic substitution and cyclization processes. Key reagents might include 3-chloro-4-methylphenyl, phenyl groups, and piperazine, among others. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure yield and purity.
Industrial production methods: : In an industrial setting, scalable methods involving continuous flow chemistry or automated synthesis might be utilized. Efficiency, cost-effectiveness, and environmental considerations are paramount in these processes.
Chemical Reactions Analysis
Types of reactions it undergoes: : The compound can participate in various reactions, including oxidation, reduction, and substitution. Its functional groups, such as the pyrrolopyrimidine and piperazine rings, offer multiple reactive sites.
Common reagents and conditions used in these reactions: : Typical reagents might include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and other specific organic reactants. Reaction conditions would be tailored to achieve desired transformations, such as maintaining specific pH levels or temperatures.
Major products formed from these reactions: : Depending on the reaction, products could include derivatives with altered functional groups or configurations, providing useful intermediates for further research.
Scientific Research Applications
Chemistry: : As a versatile molecule, it can be a valuable intermediate in organic synthesis, aiding in the development of novel compounds.
Biology: : Its structure suggests potential interactions with biological macromolecules, making it useful for studying biochemical pathways.
Medicine: : Preliminary research might explore its efficacy as a therapeutic agent, particularly in targeting specific biological processes or diseases.
Industry: : In pharmaceutical or chemical industries, it can serve as a building block for developing new drugs or materials.
Mechanism of Action
The mechanism by which the compound exerts its effects: : Its action likely involves binding to specific molecular targets, potentially enzymes or receptors, altering their function.
Molecular targets and pathways involved: : Depending on its application, it might interact with pathways involved in signal transduction, metabolism, or gene expression, influencing cellular processes.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other pyrrolopyrimidine derivatives, this compound’s unique substituents (3-chloro-4-methylphenyl and phenyl groups) may confer distinct properties, such as binding affinity or selectivity.
Similar compounds: : Examples might include other pyrrolopyrimidine-based compounds with therapeutic or industrial relevance, each with its unique set of characteristics and applications.
So much complexity in one molecule! Quite a lot to get your head around, huh?
Properties
IUPAC Name |
1-[4-[4-[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN5O/c1-21-8-11-26(18-28(21)32)37-19-27(24-6-4-3-5-7-24)29-30(33-20-34-31(29)37)36-16-14-35(15-17-36)25-12-9-23(10-13-25)22(2)38/h3-13,18-20H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCKYUWHFQLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)C6=CC=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
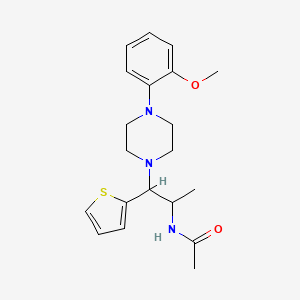
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2430431.png)
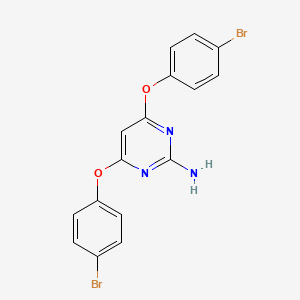
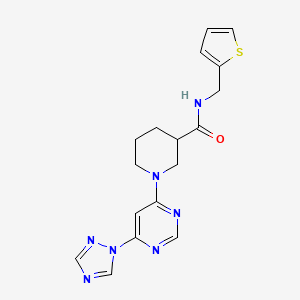
![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)
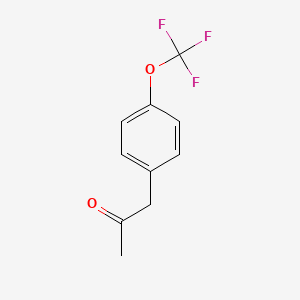
![1-(4-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2430439.png)
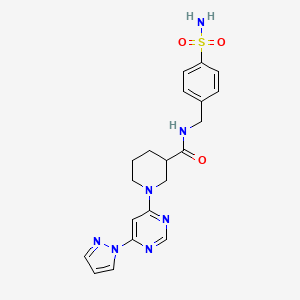
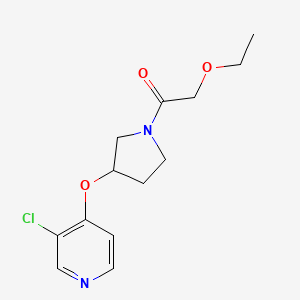
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)
